molecular formula C9H8BrN3O2 B13646408 Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate

Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B13646408
M. Wt: 270.08 g/mol
InChI Key: MAXQMBMOHGWIFX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the bromination of a benzotriazole precursor followed by esterification. One common method includes the reaction of 5-bromo-1H-benzo[d][1,2,3]triazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a different benzotriazole derivative.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Ester Hydrolysis: Performed using aqueous acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Yield various substituted benzotriazole derivatives.

    Reduction Reactions: Produce de-brominated benzotriazole compounds.

    Ester Hydrolysis: Results in the formation of 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Material Sciences: Employed in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromine atom and ester group play crucial roles in its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.

    Ethyl 1H-benzo[d][1,2,3]triazole-6-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    1H-benzo[d][1,2,3]triazole-6-carboxylic acid: The carboxylic acid form of the compound, which can be used in different synthetic pathways.

Uniqueness

Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 6-bromo-2H-benzotriazole-5-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7-8(4-6(5)10)12-13-11-7/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

MAXQMBMOHGWIFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNN=C2C=C1Br

Origin of Product

United States

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